(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate
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Overview
Description
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate is a synthetic organic compound that features an indazole moiety linked to a phenyl group via a vinyl bridge, with an ethoxy acetate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate typically involves a multi-step process:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction involving o-phenylenediamine and a suitable aldehyde.
Vinylation: The indazole is then subjected to a Heck reaction with a vinyl halide to introduce the vinyl group.
Ether Formation: The phenoxy group is introduced through a nucleophilic substitution reaction with a phenol derivative.
Acetylation: Finally, the ethoxy acetate group is attached via an esterification reaction using acetic anhydride and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted indazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl group may facilitate binding to hydrophobic pockets, enhancing the compound’s overall efficacy. Pathways involved could include inhibition of kinase activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Similar in structure but contains an imidazole instead of an indazole.
2-{2-[(arylmethylidene)amino]-indazol-3-yl}malonate esters: Features an indazole core with different substituents.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzoimidazole core.
Uniqueness
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate is unique due to its combination of an indazole core with a vinyl bridge and a phenoxy ethyl acetate group. This unique structure may confer specific binding properties and biological activities not seen in similar compounds.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H18N2O3/c1-14(22)23-12-13-24-16-9-6-15(7-10-16)8-11-19-17-4-2-3-5-18(17)20-21-19/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
InChI Key |
JBFDOMJMCKPOSV-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=O)OCCOC1=CC=C(C=C1)/C=C/C2=NNC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C=CC2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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